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Cat. No.: B064787 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound

5-Bromo-2-chlorobenzaldehyde (C₇H₄BrClO), a key intermediate in various organic

syntheses. This document is intended for researchers, scientists, and professionals in the field

of drug development and materials science, offering a detailed analysis of its nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Introduction
5-Bromo-2-chlorobenzaldehyde is a disubstituted aromatic aldehyde. The presence of

bromine and chlorine atoms, along with the aldehyde functional group, results in a unique

spectral signature that is crucial for its identification and characterization. This guide presents a

compilation of experimental and predicted spectral data to facilitate its use in research and

development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. The following tables summarize the ¹H and predicted ¹³C NMR spectral data for 5-
Bromo-2-chlorobenzaldehyde.

¹H NMR Spectral Data
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The proton NMR spectrum reveals the arrangement of hydrogen atoms in the molecule. The

experimental data in deuterated chloroform (CDCl₃) is presented below.[1]

Table 1: ¹H NMR Spectral Data of 5-Bromo-2-chlorobenzaldehyde

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

10.41 Singlet - 1H
Aldehyde proton

(-CHO)

8.04 Doublet 2.5 1H
Aromatic proton

(H-6)

7.65
Doublet of

Doublets
8.3, 2.5 1H

Aromatic proton

(H-4)

7.35 Doublet 8.6 1H
Aromatic proton

(H-3)

¹³C NMR Spectral Data (Predicted)
Due to the unavailability of experimental data, the ¹³C NMR chemical shifts have been

predicted based on the analysis of similar substituted benzaldehydes. These predictions

provide a reliable estimate for the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data of 5-Bromo-2-chlorobenzaldehyde
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Chemical Shift (δ) ppm Assignment

189-192 Aldehyde Carbonyl (C=O)

138-141 Aromatic Carbon (C-Cl)

135-138 Aromatic Carbon (C-CHO)

133-136 Aromatic Carbon (C-H, C-4)

130-133 Aromatic Carbon (C-H, C-6)

128-131 Aromatic Carbon (C-H, C-3)

122-125 Aromatic Carbon (C-Br)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The

characteristic vibrational frequencies for 5-Bromo-2-chlorobenzaldehyde are predicted based

on established correlations for aromatic aldehydes and halogenated compounds.[2][3][4][5][6]

Table 3: Predicted IR Absorption Frequencies for 5-Bromo-2-chlorobenzaldehyde

Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Functional Group

3100-3000 Medium-Weak C-H Stretch Aromatic C-H

2850-2750 Weak C-H Stretch Aldehyde C-H

1710-1685 Strong C=O Stretch Aromatic Aldehyde

1600-1585 Medium C=C Stretch Aromatic Ring

1500-1400 Medium C=C Stretch Aromatic Ring

1100-1000 Strong C-Cl Stretch Aryl Chloride

700-600 Strong C-Br Stretch Aryl Bromide

900-675 Strong
C-H Out-of-plane

Bend
Substituted Aromatic
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The exact mass of 5-Bromo-2-chlorobenzaldehyde is 217.91341 Da.[7] The

predicted major fragment ions and their characteristic isotopic patterns are outlined below. The

presence of both bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1

ratio) will result in a complex and highly characteristic isotopic distribution for the molecular ion

and any fragments containing these halogens.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of 5-Bromo-2-
chlorobenzaldehyde

m/z (for most abundant
isotopes)

Ion Structure Fragmentation Pathway

218/220/222 [C₇H₄BrClO]⁺• Molecular Ion (M⁺•)

217/219/221 [C₇H₃BrClO]⁺ Loss of H•

189/191/193 [C₆H₄BrCl]⁺ Loss of CO

140/142 [C₇H₄ClO]⁺ Loss of Br•

111/113 [C₆H₄Cl]⁺ Loss of Br• and CO

76 [C₆H₄]⁺ Loss of Br•, Cl•, and CO

Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for 5-Bromo-2-
chlorobenzaldehyde.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 5-Bromo-2-chlorobenzaldehyde
in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
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¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse

angle of 30-45°, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of

scans will be required compared to ¹H NMR. Typical parameters include a spectral width of

200-220 ppm and a relaxation delay of 2-5 seconds.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and calibrating the chemical shifts to the residual solvent peak or an internal

standard (e.g., TMS).

IR Spectroscopy
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

recommended. Place a small amount of the solid sample directly on the ATR crystal.

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add multiple

scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: Perform a background subtraction using a spectrum of the clean ATR

crystal.

Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method

such as direct infusion or after separation by Gas Chromatography (GC-MS).

Ionization: Use Electron Ionization (EI) at 70 eV to generate fragment ions.

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-350.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Compare the observed isotopic patterns with the theoretical patterns for compounds

containing one bromine and one chlorine atom.
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Experimental Workflow
The logical flow of acquiring and analyzing the spectral data for 5-Bromo-2-
chlorobenzaldehyde is illustrated in the following diagram.

Sample Preparation

Spectroscopic Analysis

Data Acquisition

Data Interpretation

5-Bromo-2-chlorobenzaldehyde

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

¹H NMR Data ¹³C NMR Data IR Spectrum Mass Spectrum

Structural Elucidation

Click to download full resolution via product page

Experimental workflow for spectral analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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